5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound “5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a phenyl ring, and a pyridin-3-yl group. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including various types of coupling reactions . For example, Suzuki-Miyaura coupling is a common method used in the synthesis of biaryl compounds .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various techniques, including X-ray crystallography . The structure can provide important information about the compound’s properties and potential reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the conditions and the other reactants present. Compounds with similar structures have been studied for their reactivity in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be determined through various experimental methods .Scientific Research Applications
- The compound’s structural features may allow it to interact with cellular components involved in viral replication or cancer cell growth .
- In vitro studies have evaluated the antibacterial activity of this compound against various bacterial strains, including Staphylococcus aureus, Enterococcus sp., Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
- Favorable binding interactions with thymidylate kinase, an enzyme involved in DNA synthesis, suggest potential antibacterial mechanisms .
- Cicletanine, a diuretic drug containing the furopyridine scaffold, is used in hypertension treatment. It also acts as a competitive histamine antagonist .
- The compound’s unique structure contributes to its dual functionality .
- Triazolopyridine derivatives, which share structural features with purine rings, have been studied for their analeptic (stimulant) properties .
- These compounds may interact with neurotransmitter systems, affecting central nervous system function .
- SAR studies suggest that compounds containing polar moieties on the phenyl ring (such as this compound) exhibit excellent inhibitory action against CAIX, an enzyme implicated in cancer progression .
Antiviral and Anticancer Properties
Antibacterial Activity
Histamine Antagonism and Diuretic Effects
Analeptic Activity
Carbonic Anhydrase IX (CAIX) Inhibition
Other Potential Activities
Mechanism of Action
Target of Action
Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer or antidiabetic .
Mode of Action
It is known that the presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Biochemical Pathways
Pyridine derivatives have been shown to have a variety of biological activities in different areas .
Pharmacokinetics
An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
Result of Action
albicans .
Action Environment
The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the sar study .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-29-11-10-25-13-17(20(27)23-15-6-5-9-22-12-15)19-18(14-25)21(28)26(24-19)16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQWHTABSIQMMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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